2-[(5-fluoropyrimidin-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol
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Description
The compound “2-[(5-fluoropyrimidin-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol” is a complex organic molecule that contains several different functional groups, including a fluoropyrimidinyl group, a furanyl group, and a thiophenyl group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific information on this compound is not available, similar compounds containing these functional groups are often involved in a variety of chemical reactions. For example, pyrimidines can participate in nucleophilic substitution reactions, while furans can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .Future Directions
Properties
IUPAC Name |
2-[(5-fluoropyrimidin-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-9-6-16-14(17-7-9)18-8-10(19)12-3-4-13(21-12)11-2-1-5-20-11/h1-7,10,19H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGHIWAXYSXTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(CNC3=NC=C(C=N3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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